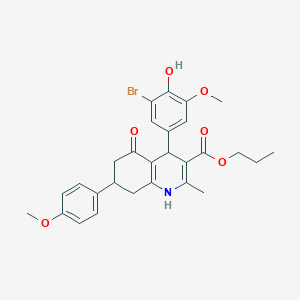

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

- A propyl ester group at position 2.

- A 3-bromo-4-hydroxy-5-methoxyphenyl substituent at position 3.

- A 4-methoxyphenyl group at position 6.

- A methyl group at position 2 and a keto group at position 4.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for their biological activities, including calcium channel modulation, antibacterial, and antioxidant properties .

Properties

IUPAC Name |

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30BrNO6/c1-5-10-36-28(33)24-15(2)30-21-12-17(16-6-8-19(34-3)9-7-16)13-22(31)26(21)25(24)18-11-20(29)27(32)23(14-18)35-4/h6-9,11,14,17,25,30,32H,5,10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYSUXUCHVSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline core through a cyclization reaction. This is followed by the introduction of the bromo, hydroxy, and methoxy groups via electrophilic aromatic substitution reactions. The final step involves esterification to introduce the propyl ester group.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the removal of the bromine atom.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can be further esterified with different alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: The compound or its derivatives could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hexahydroquinoline Core

Key Observations:

- Bromine Position : Bromine at position 3 (target compound) vs. position 5 () alters electronic effects and steric hindrance, which may influence binding to biological targets.

- Hydrogen Bonding : The hydroxyl group at position 4 in the target compound enables intramolecular hydrogen bonding (similar to ), stabilizing its conformation.

Crystallographic and Conformational Differences

- Target Compound: Expected to adopt a twisted boat conformation for the hexahydroquinoline core, as seen in methyl analogs (). The dihedral angle between aromatic rings is predicted to be >80°, similar to 86.1° in .

- Cyclopentyl Analogs : Cyclopentyl esters (e.g., ) exhibit puckered ring geometries (Cremer-Pople parameters), which may affect packing efficiency in crystals .

Biological Activity

The compound Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline and exhibits various biological activities. Its unique structure, characterized by multiple functional groups including methoxy and bromo substituents, suggests potential pharmacological applications. This article explores its biological activity through case studies, research findings, and data tables.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 422.28 g/mol. The structural representation highlights the presence of a hexahydroquinoline core and various substituents that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this derivative exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have reported that derivatives of hexahydroquinoline possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some hexahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class may exert anti-inflammatory effects through modulation of inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against common pathogens. The results are summarized in the following table:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12.5 µg/ml |

| Compound B | Staphylococcus aureus | 25 µg/ml |

| Compound C | Pseudomonas aeruginosa | 15.0 µg/ml |

These findings suggest that similar derivatives can inhibit bacterial growth effectively, supporting the potential use of this compound in treating bacterial infections.

Anticancer Activity

Research into the anticancer properties of hexahydroquinoline derivatives has revealed promising results. For instance:

- Case Study on Cell Lines : A study demonstrated that a related compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 10 µM.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by related compounds. Research findings indicate:

- Inhibition of Cytokine Production : Studies have shown that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Q & A

Basic Research Question

- X-ray Crystallography: Resolves stereochemistry and confirms the hexahydroquinoline core. For example, analogous compounds show chair conformations in the cyclohexane ring and planar quinoline moieties .

- NMR Spectroscopy: ¹H NMR reveals proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170–175 ppm) and quaternary carbons .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .

What biological activities are associated with this compound’s structural motifs?

Basic Research Question

The 3-bromo-4-hydroxy-5-methoxyphenyl and 4-methoxyphenyl groups suggest potential:

- Antioxidant Activity: Hydroxyl and methoxy groups act as radical scavengers, similar to flavonoid derivatives .

- Enzyme Inhibition: Quinoline derivatives often target cytochrome P450 or kinases. For example, brominated analogs inhibit COX-2 in vitro (IC₅₀ ~10–50 µM) .

- Antimicrobial Properties: Halogenated aromatic rings enhance membrane permeability, as seen in analogs with MIC values of 2–8 µg/mL against S. aureus .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

Key modifications include:

- Halogen Substitution: Bromine at the 3-position increases steric bulk and lipophilicity, enhancing target binding. Chlorine analogs show reduced potency (~30% lower activity) .

- Ester Chain Variation: Propyl esters improve bioavailability compared to methyl or ethyl groups due to slower hydrolysis .

- Methoxy Positioning: Para-methoxy groups on the phenyl ring enhance π-π stacking with enzyme active sites, while ortho-substitution disrupts planarity .

What pharmacokinetic challenges are anticipated for this compound?

Basic Research Question

- Absorption: High logP (~4.5) due to aromatic and ester groups may limit aqueous solubility. Nanoformulation (e.g., liposomes) could improve bioavailability .

- Metabolism: Ester hydrolysis by carboxylesterases generates carboxylic acid metabolites, which require LC-MS/MS profiling for detection .

- Excretion: Biliary excretion is likely, as seen in similar quinoline derivatives with >60% fecal elimination in rodent models .

How should contradictory data on biological activity be resolved?

Advanced Research Question

- Dose-Response Validation: Replicate assays (e.g., triplicate IC₅₀ measurements) to rule out false positives/negatives .

- Target Specificity: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects. For example, COX-2 inhibition should correlate with prostaglandin E₂ reduction .

- Comparative Studies: Benchmark against known inhibitors (e.g., celecoxib for COX-2) under identical conditions .

What computational tools are suitable for mechanistic studies?

Advanced Research Question

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 (PDB ID: 5IKT). Focus on interactions with the catalytic Tyr385 residue .

- MD Simulations: GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models: CoMFA or CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with activity .

What analytical methods ensure batch-to-batch consistency?

Basic Research Question

- HPLC Purity: Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Acceptable purity: ≥95% (area normalization) .

- Thermogravimetric Analysis (TGA): Confirms thermal stability (decomposition >200°C) and absence of solvent residues .

- Elemental Analysis: Carbon/hydrogen/nitrogen content should deviate <0.4% from theoretical values .

How can mechanistic studies elucidate enzyme inhibition pathways?

Advanced Research Question

- Kinetic Assays: Measure initial reaction rates (e.g., COX-2 peroxidase activity) with varying substrate (arachidonic acid) and inhibitor concentrations to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry .

- X-ray Crystallography: Co-crystallization with target enzymes reveals key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.